Nonyl methanesulfonate
Overview
Description
“Nonyl methanesulfonate” is a chemical compound with the molecular formula C10H22O3S . It is a derivative of methanesulfonic acid, which is an organosulfuric, colorless liquid with the molecular formula CH3SO3H .
Chemical Reactions Analysis
The chemical reactions involving methanesulfonic acid, the parent compound of this compound, have been studied. For instance, methanesulfonic acid can react with amines and ammonia to form new particles . It can also react with metal halides to form methanesulfonate salts .
Scientific Research Applications
Biogeochemical Cycling of Sulfur : Methanesulfonic acid, closely related to nonyl methanesulfonate, plays a significant role in the biogeochemical cycling of sulfur. It is produced in large quantities in the atmosphere from the oxidation of atmospheric dimethyl sulfide and utilized by diverse aerobic bacteria as a sulfur source. Some specialized methylotrophs use it as a carbon and energy substrate (Kelly & Murrell, 1999).
Green Chemistry Applications : Methanesulfonic anhydride, a derivative of methanesulfonic acid, is used for promoting the Friedel-Crafts acylation reaction. This methodology allows the preparation of aryl ketones with minimal waste and no metallic or halogenated components, showcasing its potential in environmentally benign chemistry (Wilkinson, 2011).
Catalysis in Esterification : Copper methanesulfonate has been employed as a catalyst in the esterification of carboxylic acids with alcohols. It offers easy recovery and excellent activity and reusability compared to conventional Lewis acids catalysts (Jiang, 2005).
Biomass Conversion : Methanesulfonic acid has been compared with sulfuric acid for the conversion of glucose and xylose mixtures to produce levulinic acid and furfural, key products in biomass conversion. It offers similar yields and less corrosive properties, making it a suitable alternative catalyst in these processes (Rackemann, Bartley, & Doherty, 2014).
Organic Synthesis : Methanesulfonic acid and its derivatives are used in various organic syntheses, such as the preparation of glycosyl methanesulfonates for selective couplings in the creation of disaccharides (D’Angelo & Taylor, 2016).
Electrophilic Addition in Organic Chemistry : Methanesulfonic acid has been used as a catalyst for the electrophilic addition of long-chain olefins to benzene, demonstrating more than 90% selectivity and high conversion rates. It represents an environmentally friendly route in organic synthesis (Luong et al., 2004).
Fuel Cell Applications : Methanesulfonic acid and its derivatives, when doped into chitosan matrix, improve proton conductivity and solvent stability, offering benefits for fuel cell applications. They provide an efficient route to improve thermal stability and mechanical properties of polymer electrolyte membranes (Vijayalekshmi & Khastgir, 2017).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
nonyl methanesulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O3S/c1-3-4-5-6-7-8-9-10-13-14(2,11)12/h3-10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWQLGOULVHVSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOS(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40576618 | |
Record name | Nonyl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40576618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74087-34-6 | |
Record name | Nonyl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40576618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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